2-Amino-5-(1-piperidinyl)-benzoic acid

Description

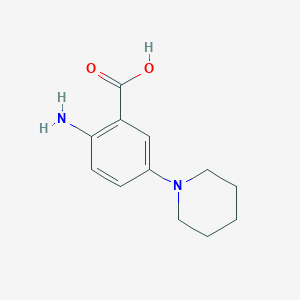

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-5-4-9(8-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNABDRZWPKYYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Amino 5 1 Piperidinyl Benzoic Acid

Retrosynthetic Analysis of the Target Scaffold

A logical retrosynthetic analysis of 2-Amino-5-(1-piperidinyl)-benzoic acid suggests a primary disconnection at the C-N bond between the benzene (B151609) ring and the piperidine (B6355638) nitrogen. This disconnection points to two key precursors: a 2-amino-5-halobenzoic acid derivative and piperidine. This approach is strategically sound as it relies on well-established cross-coupling reactions for the formation of the aryl-amine bond.

Another potential disconnection involves the C-N bond of the amino group at the 2-position. However, the former approach is generally more feasible due to the wide availability of substituted halobenzoic acids and the prevalence of robust methods for C-N bond formation.

Direct Functionalization Approaches

Direct functionalization strategies are the most common methods for the synthesis of this compound, primarily involving the formation of the C-N bond between the aromatic ring and the piperidine moiety.

Introduction of the Piperidinyl Moiety via Nucleophilic Aromatic Substitution (e.g., utilizing 2-amino-5-halobenzoic acid precursors)

Nucleophilic aromatic substitution (SNAr) presents a classical and direct method for the synthesis of the target compound. This approach typically involves the reaction of a 2-amino-5-halobenzoic acid, such as 2-amino-5-bromobenzoic acid or 2-amino-5-chlorobenzoic acid, with piperidine. For this reaction to proceed efficiently, the aromatic ring needs to be activated by electron-withdrawing groups. The carboxylic acid and the halogen atom itself contribute to this activation. The reaction is often carried out at elevated temperatures in a polar aprotic solvent.

A variation of this is the Ullmann condensation, which is a copper-catalyzed nucleophilic aromatic substitution. wikipedia.org This method can be particularly effective for less reactive aryl halides. The reaction of 2-amino-5-bromobenzoic acid with piperidine in the presence of a copper catalyst and a base would lead to the desired product.

| Precursor | Reagent | Catalyst | Solvent | Temperature | Product |

| 2-Amino-5-bromobenzoic acid | Piperidine | Copper(I) salt (e.g., CuI) | High-boiling polar solvent (e.g., DMF, NMP) | High | This compound |

| 2-Amino-5-chlorobenzoic acid | Piperidine | - | Polar aprotic solvent (e.g., DMSO) | High | This compound |

Selective Amination Reactions on the Benzoic Acid Core

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, offer a more versatile and efficient route for the selective amination of the benzoic acid core. The Buchwald-Hartwig amination is a prominent example of such a transformation. organic-chemistry.org This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.

In the context of synthesizing this compound, a 2-amino-5-halobenzoic acid would be reacted with piperidine using a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine-based ligand, like XPhos or SPhos. A base, typically a hindered alkoxide like sodium tert-butoxide, is also required.

| Aryl Halide Precursor | Amine | Catalyst System (Catalyst + Ligand) | Base | Solvent | Product |

| 2-Amino-5-bromobenzoic acid | Piperidine | Pd(OAc)2 + XPhos | NaOt-Bu | Toluene or Dioxane | This compound |

| Methyl 2-amino-5-bromobenzoate | Piperidine | Pd2(dba)3 + BINAP | Cs2CO3 | Toluene | Methyl 2-amino-5-(1-piperidinyl)benzoate |

Multi-Component Reaction Design for Analogous Structures

While a specific multi-component reaction (MCR) for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to generate analogous structures in a highly efficient, one-pot manner.

One-Pot Synthetic Protocols for Related Benzoic Acid and Piperidine Derivatives

One-pot syntheses that combine several reaction steps without the isolation of intermediates offer significant advantages in terms of efficiency and sustainability. For instance, a one-pot procedure could involve the in-situ generation of a reactive intermediate followed by its reaction with another component. An example of a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, which involves the formation of a benzoxazinedione from 2-amino-3-methylbenzoic acid, followed by aminolysis and subsequent halogenation. sioc-journal.cn This demonstrates the feasibility of sequential one-pot transformations on aminobenzoic acid scaffolds.

Similarly, multi-component reactions are powerful tools for the rapid assembly of complex molecules. For example, the synthesis of highly substituted piperidines can be achieved through multi-component reactions involving an aldehyde, an amine, and a β-ketoester. While not directly yielding the target benzoic acid, these methods highlight the potential for developing novel MCRs for structurally related compounds.

Catalytic Methodologies in Chemical Synthesis

Catalysis is central to the modern synthesis of this compound and its derivatives. As discussed, both copper and palladium catalysts are instrumental in the key C-N bond-forming reactions.

The choice of catalyst and ligand in palladium-catalyzed reactions is crucial for achieving high yields and good functional group tolerance. The development of increasingly active and sterically hindered phosphine (B1218219) ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing the use of less reactive aryl chlorides and a wider range of amine coupling partners.

In copper-catalyzed Ullmann-type reactions, the use of ligands such as 1,10-phenanthroline (B135089) or amino acids can accelerate the reaction and allow for milder reaction conditions compared to traditional, ligand-free protocols.

The continuous development of new catalytic systems remains a key area of research, with the aim of improving the efficiency, selectivity, and environmental footprint of these important synthetic transformations.

Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable and versatile methods for the formation of C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent strategies that can be employed for the synthesis of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of aryl amines from aryl halides or triflates and amines. This reaction is renowned for its broad substrate scope and functional group tolerance. In a likely synthetic route to this compound, an appropriately substituted aminobenzoic acid derivative, such as 2-amino-5-bromobenzoic acid, would be coupled with piperidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product and regenerate the catalyst.

A variety of phosphine ligands have been developed to enhance the efficiency and scope of the Buchwald-Hartwig amination. The choice of ligand is critical and often depends on the specific substrates being coupled. For the coupling of a secondary cyclic amine like piperidine, ligands such as XPhos, SPhos, or bulky biaryl phosphine ligands have proven effective in promoting the reaction under relatively mild conditions.

The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative to palladium-catalyzed methods for C-N bond formation. Historically, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-accelerated protocols has significantly expanded the utility of this reaction, allowing for milder conditions and broader substrate compatibility. In the context of synthesizing this compound, a copper(I) catalyst, often in conjunction with a ligand such as a diamine or an amino acid, would be used to couple 2-amino-5-bromobenzoic acid with piperidine.

| Reaction Name | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands (e.g., XPhos, SPhos) | High functional group tolerance, broad substrate scope, generally mild reaction conditions. |

| Ullmann Condensation | Copper(I) catalyst, often with a ligand (e.g., diamines, amino acids) | An alternative to palladium catalysis, with modern protocols allowing for milder conditions. |

Organocatalytic Approaches

While metal-catalyzed reactions are highly effective, the development of organocatalytic methods, which avoid the use of potentially toxic and expensive heavy metals, is a burgeoning area of research. For the synthesis of this compound, an organocatalytic nucleophilic aromatic substitution (SNAAr) could be envisioned.

In an analogous reaction, the use of an organic base or a phase-transfer catalyst can promote the displacement of a leaving group from an aromatic ring by a nucleophile. For instance, in related systems, the reaction of an activated aryl halide with an amine can be facilitated by a strong organic base. While not as extensively documented for this specific transformation, an organocatalytic approach could theoretically involve the reaction of a suitably activated benzoic acid derivative with piperidine in the presence of a potent organic base or a phase-transfer catalyst to facilitate the C-N bond formation. The use of piperidine itself as a catalyst has been documented in other organic transformations, such as in the synthesis of arylidenemalonates. mdpi.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The use of microwave irradiation can be particularly advantageous in the synthesis of this compound, especially for the C-N coupling step. The rapid and uniform heating provided by microwaves can enhance the efficiency of both palladium-catalyzed and copper-catalyzed amination reactions. This technology allows for the rapid screening of reaction conditions, such as catalysts, ligands, and solvents, to identify the optimal parameters for the synthesis.

Solvent-Free Reaction Conditions Development

The development of solvent-free reaction conditions is a key aspect of green chemistry, as it reduces waste and minimizes the environmental impact associated with the use of volatile organic compounds. For the synthesis of this compound, exploring solvent-free or solid-state reaction conditions, potentially in combination with microwave irradiation, could offer a more environmentally benign synthetic route. Such approaches often involve grinding the reactants together or using a minimal amount of a high-boiling, recyclable solvent.

Synthesis of Key Intermediates for Convergent Strategies

A convergent synthetic strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach is often more efficient than a linear synthesis. For this compound, a convergent approach would typically involve the preparation of a halogenated aminobenzoic acid intermediate.

A crucial intermediate for the metal-catalyzed coupling reactions described above is 2-amino-5-bromobenzoic acid . This compound can be synthesized from o-aminobenzoic acid (anthranilic acid) via electrophilic bromination. The reaction is typically carried out using bromine in a suitable solvent like acetic acid.

Alternatively, a related key intermediate, 5-bromo-2-nitrobenzoic acid , can be prepared by the nitration of 2-bromobenzoic acid. The nitro group can then be subsequently reduced to an amino group, for example, through catalytic hydrogenation using a palladium on carbon catalyst, to yield 2-amino-5-bromobenzoic acid. This two-step approach can sometimes offer better control over regioselectivity. The synthesis of a related compound, 2-amino-5-(piperidin-1-yl)benzonitrile, has been reported starting from 2-nitro-5-piperidyl-benzenecarbonitrile, which is then reduced. lookchem.com Hydrolysis of the nitrile group would then yield the target carboxylic acid.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Synthetic Transformations

A thorough search of scientific databases reveals a lack of specific kinetic studies for the synthetic transformations leading to 2-Amino-5-(1-piperidinyl)-benzoic acid. Kinetic data, which includes reaction rates, rate constants, and reaction orders, is crucial for elucidating reaction mechanisms. In the absence of such data for the target molecule, it is not possible to construct a data table of kinetic parameters. For analogous reactions, such as the nucleophilic aromatic substitution on activated aryl halides, kinetic studies often reveal second-order kinetics, with the rate being dependent on the concentrations of both the aryl substrate and the nucleophile.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for a complete understanding of a reaction pathway. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and trapping experiments are typically employed for this purpose. However, specific studies detailing the isolation or spectroscopic identification of intermediates in the synthesis of this compound have not been found. For related nucleophilic aromatic substitution reactions, Meisenheimer complexes are well-established intermediates. These are resonance-stabilized anionic adducts formed from the attack of a nucleophile on an electron-deficient aromatic ring.

Detailed Analysis of Reaction Mechanisms

The synthesis of this compound likely involves key reaction mechanisms such as electrophilic aromatic substitution and nucleophilic addition-elimination, depending on the chosen synthetic route.

One potential synthetic approach could involve the introduction of a functional group at the 5-position of a 2-aminobenzoic acid derivative via electrophilic aromatic substitution (EAS). In this scenario, the existing amino and carboxylic acid groups on the aromatic ring would direct the incoming electrophile.

The amino group (-NH₂) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. The carboxylic acid group (-COOH), on the other hand, is a deactivating group and is meta-directing due to its electron-withdrawing inductive and resonance effects. In 2-aminobenzoic acid, the strong activating and ortho, para-directing effect of the amino group dominates. The position para to the amino group (the 5-position) is sterically accessible and electronically activated, making it a likely site for electrophilic attack.

A general mechanism for an electrophilic attack at the 5-position would proceed through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton would then restore the aromaticity of the ring.

A more plausible and common synthetic route for introducing the piperidinyl group at the 5-position would be through a nucleophilic aromatic substitution (SNAr) reaction. This would typically involve a 2-amino-5-halobenzoic acid as the starting material, where the halogen acts as a leaving group.

The SNAr mechanism is generally a two-step process:

Nucleophilic Addition: The nucleophile (piperidine) attacks the carbon atom bearing the leaving group. This is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by electron-withdrawing groups.

Elimination: The leaving group (e.g., a halide ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored.

For this reaction to proceed efficiently, the aromatic ring usually needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of a 2-amino-5-halobenzoic acid, the situation is more complex due to the presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group.

Role of Functional Groups in Reactivity and Selectivity

The reactivity and selectivity of the synthetic reactions are significantly influenced by the electronic properties of the amino and carboxylic acid functional groups.

The carboxylic acid group plays a multifaceted role in the synthesis of this compound.

Electronic Effects: The -COOH group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. However, in the context of a nucleophilic aromatic substitution at the 5-position, its effect is more nuanced. While it is a meta-director for electrophilic substitution, its electron-withdrawing nature can help to stabilize the negative charge of the Meisenheimer intermediate formed during an SNAr reaction, particularly if the charge is delocalized to the ortho and para positions relative to the point of attack.

Directing Effects: As a meta-director in electrophilic substitution, the carboxylic acid group would direct incoming electrophiles away from the 5-position. However, the stronger activating and ortho, para-directing amino group at the 2-position would likely dominate, favoring substitution at the 5-position.

Acidity and Basicity: The carboxylic acid group is acidic, while the amino group and piperidine (B6355638) are basic. The reaction conditions, particularly the pH, would need to be carefully controlled to ensure the desired reactivity. For instance, in a nucleophilic substitution reaction with piperidine, the basicity of the reaction medium could lead to the deprotonation of the carboxylic acid, forming a carboxylate anion (-COO⁻). This carboxylate group is less electron-withdrawing than the protonated carboxylic acid, which could influence the rate of the SNAr reaction.

Impact of the Amino Group

The amino group at the C-2 position of the benzoic acid scaffold exerts a profound influence on the molecule's reactivity, primarily through neighboring group participation and the "ortho effect". These phenomena can modulate reaction rates and dictate regiochemical outcomes.

The "ortho effect" is another critical factor influencing the reactivity of the carboxylic acid group. echemi.com This effect is a combination of steric and electronic factors. Steric hindrance between the ortho-amino group and the carboxylic acid group can force the carboxyl group out of the plane of the benzene (B151609) ring. This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid. echemi.com Consequently, ortho-substituted benzoic acids are generally stronger acids than their para isomers. This altered acidity can influence the kinetics of reactions where the protonation state of the carboxylic acid is important.

Furthermore, the amino group, being an activating group, electronically enriches the aromatic ring, particularly at the ortho and para positions relative to itself. This has a directing effect in electrophilic aromatic substitution reactions, although the substitution pattern is also influenced by the deactivating, meta-directing carboxylic acid group and the activating piperidinyl group.

The relative reactivity of aminobenzoic acid derivatives in biological contexts, such as amide bond formation in the ribosome's catalytic center, has been shown to not solely depend on the nucleophilicity of the amine. nih.gov Studies on ortho-aminobenzoic acid (oABZ) suggest that its positioning and interaction within a constrained active site play a crucial role in its reactivity, a principle that can be extended to enzymatic or biomimetic reactions involving this compound. nih.gov

Contribution of the Piperidinyl Moiety

The piperidinyl substituent at the C-5 position significantly modifies the electronic and steric landscape of the 2-aminobenzoic acid core, thereby influencing its reaction pathways.

Stereochemical Aspects of Synthesized Derivatives

The synthesis of derivatives of this compound can introduce new stereocenters, leading to the formation of stereoisomers. The control of stereochemistry in such syntheses is a critical aspect of modern organic chemistry, particularly for applications in medicinal chemistry where the biological activity of enantiomers and diastereomers can differ significantly.

While specific studies on the stereoselective synthesis of derivatives of this compound are not extensively documented in the available literature, general principles and methodologies for the stereoselective synthesis of substituted piperidines and chiral aminobenzoic acid derivatives can be applied.

Diastereoselective Synthesis: The synthesis of N-aryl piperidines with multiple substituents on the piperidine ring often yields diastereomers. Methodologies have been developed to control the diastereoselectivity of such reactions. For example, diastereoselective reductive amination/aza-Michael reaction sequences have been employed for the construction of complex polysubstituted N-(hetero)aryl piperidines. wordpress.comacs.org The stereochemical outcome of these reactions can be influenced by factors such as the nature of the substituents, the reaction conditions, and the presence of coordinating species like water, which can affect the transition state geometry. wordpress.comacs.org In the context of this compound, reactions that create new stereocenters on the piperidine ring or on a substituent attached to the core molecule would require careful control to achieve the desired diastereomer.

Enantioselective Synthesis and Chiral Resolution: The synthesis of enantiomerically pure derivatives can be achieved through several strategies:

Asymmetric Synthesis: This involves the use of chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other. For instance, the kinetic resolution of N-Boc-2-arylpiperidines has been achieved through asymmetric deprotonation using a chiral base. rsc.org Rhodium-catalyzed asymmetric reductive Heck reactions have also been used to synthesize enantioenriched 3-substituted piperidines. organic-chemistry.org Such catalytic asymmetric methods could potentially be adapted for the synthesis of chiral derivatives of this compound.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. While not directly applicable to the aromatic core of the target molecule, chiral building blocks could be incorporated into its derivatives.

Chiral Resolution: This involves the separation of a racemic mixture into its constituent enantiomers. This can be accomplished through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography. sigmaaldrich.commdpi.commdpi.com The resolution of aromatic amino acids and their derivatives is a well-established field, and these techniques could be applied to chiral derivatives of this compound. sigmaaldrich.commdpi.com

The absolute configuration of chiral derivatives is typically determined by techniques such as X-ray crystallography of a single crystal or by chiroptical methods like circular dichroism (CD) spectroscopy, often in conjunction with quantum chemical calculations. mdpi.com

The following table summarizes potential stereoselective synthetic approaches that could be relevant for preparing chiral derivatives of this compound, based on literature for analogous compounds.

| Synthetic Approach | Description | Potential Application to Derivatives | Key Considerations |

|---|---|---|---|

| Diastereoselective Cyclization | Methods like reductive amination followed by aza-Michael addition to form substituted piperidine rings. wordpress.comacs.org | Synthesis of derivatives with new stereocenters on the piperidinyl ring. | Control of reaction conditions (e.g., solvent, temperature) to favor the desired diastereomer. |

| Asymmetric Lithiation-Substitution | Kinetic resolution of racemic N-protected 2-arylpiperidines using a chiral base, followed by electrophilic quench. rsc.org | Could be adapted for derivatives where a substituent on the piperidine ring can be introduced via this method. | Requires a suitable protecting group on the piperidine nitrogen if the reaction is not compatible with the free amine. |

| Asymmetric Catalysis | Use of chiral transition metal catalysts (e.g., Rhodium) for enantioselective reactions like reductive Heck reactions. organic-chemistry.org | Introduction of chiral substituents onto the aromatic ring or the piperidine moiety. | Catalyst and ligand selection are crucial for high enantioselectivity. |

| Chiral Resolution via Diastereomeric Salts | Reaction of a racemic carboxylic acid with a chiral amine (or a racemic amine with a chiral acid) to form diastereomeric salts that can be separated by crystallization. | Resolution of racemic derivatives where the carboxylic acid group is present. | Finding a suitable and efficient chiral resolving agent. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. mdpi.commdpi.com | Analytical and preparative separation of enantiomeric derivatives. | Selection of the appropriate chiral column and mobile phase. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the piperidinyl group, and the amine and carboxylic acid protons.

Aromatic Protons: The three protons on the benzoic acid ring are expected to appear in the aromatic region (typically δ 6.0-8.0 ppm). Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., doublets and doublet of doublets). The proton ortho to the carboxylic acid group is expected to be the most deshielded.

Piperidinyl Protons: The protons of the piperidinyl ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded compared to the other piperidinyl protons (β- and γ-protons) and will likely appear as a multiplet. The remaining protons will also appear as multiplets.

Amine and Carboxylic Acid Protons: The amine (NH₂) proton and the carboxylic acid (COOH) proton are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on the solvent and concentration.

A predicted ¹H NMR data table is provided below for illustrative purposes. Experimental verification is required to confirm these values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 7.5 - 7.8 | d | ~8.0 |

| Aromatic H | 7.0 - 7.3 | dd | ~8.0, ~2.0 |

| Aromatic H | 6.8 - 7.0 | d | ~2.0 |

| Piperidinyl α-H | 3.0 - 3.4 | m | - |

| Piperidinyl β, γ-H | 1.5 - 1.9 | m | - |

| -NH₂ | 4.0 - 6.0 | br s | - |

| -COOH | 10.0 - 13.0 | br s | - |

d: doublet, dd: doublet of doublets, m: multiplet, br s: broad singlet

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for 2-Amino-5-(1-piperidinyl)-benzoic acid is scarce. However, data for the closely related compound, 2-(1-Piperidinyl)benzoic acid methyl ester, can provide a reasonable estimation for the chemical shifts of the carbon atoms in the target molecule. The presence of the free carboxylic acid instead of the methyl ester will primarily affect the chemical shift of the carbonyl carbon.

The ¹³C NMR spectrum is expected to show signals for the six aromatic carbons, the five piperidinyl carbons, and the carboxylic acid carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170 |

| Aromatic C-NH₂ | ~145 |

| Aromatic C-Piperidinyl | ~140 |

| Aromatic C-COOH | ~120 |

| Aromatic CH | 115 - 130 |

| Piperidinyl α-C | ~50 |

| Piperidinyl β-C | ~26 |

| Piperidinyl γ-C | ~24 |

Two-dimensional (2D) NMR techniques are instrumental in the definitive assignment of proton and carbon signals and in establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between adjacent aromatic protons and between neighboring protons within the piperidinyl ring. This would help to definitively assign the aromatic and aliphatic spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated aromatic and piperidinyl carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The analysis of these bands can confirm the presence of the amino group, the piperidinyl group, the carboxylic acid, and the substituted benzene (B151609) ring.

Based on the analysis of related benzoic acid derivatives, the following characteristic FT-IR absorption bands are anticipated:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| N-H stretch (Amino group) | 3500 - 3300 | Medium, Sharp (two bands) |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1680 | Strong |

| C=C stretch (Aromatic ring) | 1600 - 1450 | Medium to Strong |

| N-H bend (Amino group) | 1650 - 1580 | Medium |

| C-N stretch (Aromatic amine) | 1340 - 1250 | Strong |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong |

| O-H bend (Carboxylic acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While specific experimental Raman data for this compound is not available, general expectations can be outlined. Raman spectra of benzoic acid derivatives typically show strong bands for the aromatic ring vibrations. The C=O stretching vibration is also Raman active. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FT-IR spectrum. A detailed Raman study could provide further insights into the molecular structure and intermolecular interactions.

Based on a comprehensive search for scientific literature and data, it is not possible to generate a thorough and scientifically accurate article focusing on the specific advanced spectroscopic and analytical characterization of “this compound” as per the requested outline.

The search did not yield specific experimental data, such as high-resolution mass spectra, detailed fragmentation patterns, elemental analysis reports, X-ray diffraction structural data, or UV-Visible absorption spectra, for this particular compound. While information exists for structurally related compounds (e.g., other substituted aminobenzoic acids), the user's strict instruction to focus solely on "this compound" and to include detailed, specific research findings and data tables cannot be fulfilled without the required data.

Generating an article under these circumstances would necessitate the fabrication of scientific data, which is a violation of core scientific principles and accuracy standards. Therefore, in the interest of providing factual and reliable information, the requested article cannot be created.

Electron Spin Resonance (ESR) Spectroscopy (for paramagnetic species)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful analytical technique for the detection and characterization of chemical species that possess one or more unpaired electrons. Such species, termed paramagnetic, include free radicals, transition metal ions, and various defects in solids. The fundamental principle of ESR spectroscopy lies in the absorption of microwave radiation by an unpaired electron when it is subjected to a strong magnetic field. This absorption induces a transition between the electron's spin states, and the resulting spectrum provides a wealth of information about the paramagnetic center's electronic structure and its local environment.

For a molecule like this compound, which is a diamagnetic species with all its electrons paired, direct analysis by ESR spectroscopy is not feasible. However, ESR can be an invaluable indirect tool to study its behavior in the presence of paramagnetic species or its potential to participate in reactions that generate radicals.

Investigating Radical Interactions:

One of the significant applications of ESR in this context would be to investigate the interaction of this compound with free radicals. This could be particularly relevant in studying its potential antioxidant or pro-oxidant activities. By introducing a known radical species into a system containing the compound, any quenching or alteration of the radical's ESR signal would indicate an interaction.

Spin Trapping Studies:

In instances where the compound itself might be involved in a reaction that produces short-lived, unstable radicals, the technique of spin trapping can be employed. This involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical, known as a spin adduct. This stable adduct can then be readily detected and characterized by ESR spectroscopy. For instance, piperidine-based spin traps are commonly used to detect certain types of radicals nih.gov. While this compound is not a spin trap itself, this methodology could be used to probe reactive intermediates in reactions involving the compound.

The resulting ESR spectrum of a spin adduct can provide information about the structure of the original transient radical, thereby offering insights into the reaction mechanism. The hyperfine splitting patterns observed in the spectrum are particularly informative, as they arise from the interaction of the unpaired electron with nearby magnetic nuclei.

While direct ESR analysis of this compound is not applicable due to its diamagnetic nature, the technique offers powerful indirect methods to study its interactions with paramagnetic species and to characterize any transient radicals formed in reactions it undergoes.

Thermal Analysis Techniques (e.g., TG/DTG for decomposition pathways)

Thermal analysis techniques are instrumental in determining the physical and chemical properties of materials as a function of temperature. For a chemical compound like this compound, Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are particularly insightful for understanding its thermal stability and decomposition pathways.

In a typical TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting thermogram plots the percentage of mass loss against temperature. The DTG curve is the first derivative of the TGA curve and shows the rate of mass loss as a function of temperature. Peaks on the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum, providing a clearer indication of individual decomposition steps.

Expected Thermal Decomposition Behavior:

Based on studies of related substituted aminobenzoic acids, the thermal decomposition of this compound is expected to proceed through a series of steps. akjournals.comresearchgate.net Many aminobenzoic acid isomers exhibit sublimation at elevated temperatures, which would be observed as a mass loss in the TGA thermogram without chemical decomposition. akjournals.com

Following or concurrent with sublimation, decarboxylation is a common decomposition pathway for benzoic acid derivatives. akjournals.com This involves the loss of a molecule of carbon dioxide (CO₂) from the carboxylic acid group. Subsequent decomposition steps would likely involve the fragmentation of the piperidinyl and amino-substituted aromatic ring at higher temperatures.

A hypothetical TGA/DTG analysis of this compound might reveal the following stages:

Initial Mass Loss: A slight mass loss at lower temperatures (below 150 °C) could be attributed to the loss of residual solvent or adsorbed moisture.

Sublimation/Initial Decomposition: A more significant mass loss could occur at temperatures leading up to and beyond the melting point, which could be a combination of sublimation and the onset of decomposition, such as decarboxylation. For some aminobenzoic acids, mass loss begins around 100°C and becomes rapid by 220°C. akjournals.com

Major Decomposition: At higher temperatures, the cleavage of the piperidine (B6355638) ring and the aromatic structure would lead to further, often rapid, mass loss.

The precise temperatures and percentage of mass loss for each stage would be characteristic of the compound's specific structure and the experimental conditions (e.g., heating rate, atmosphere).

Hypothetical TGA/DTG Data for this compound:

The following interactive table presents hypothetical data that could be obtained from a TGA/DTG analysis of this compound, based on the behavior of similar compounds.

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) | Probable Assignment |

| 1 | 50 - 150 | ~120 | ~2% | Loss of adsorbed water/solvent |

| 2 | 150 - 250 | ~230 | ~20% | Sublimation and/or Decarboxylation (Loss of CO₂) |

| 3 | 250 - 400 | ~350 | ~45% | Fragmentation of the piperidinyl and amino groups |

| 4 | > 400 | - | ~25% | Decomposition of the aromatic ring |

| Residue | > 500 | - | ~8% | Charred residue |

This data illustrates how TGA/DTG analysis provides a quantitative understanding of the thermal stability and decomposition profile of this compound. By identifying the temperatures at which significant mass loss occurs and correlating these with the expected fragmentation patterns, a detailed picture of the compound's decomposition pathway can be constructed.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules from first principles. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and geometry of a molecule, offering profound insights into its behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. researchgate.net By calculating the forces on each atom, the DFT algorithm iteratively adjusts the atomic positions until a minimum on the potential energy surface is found. This optimized geometry is crucial for understanding the molecule's reactivity, spectroscopic properties, and interactions.

For 2-Amino-5-(1-piperidinyl)-benzoic acid, a DFT study, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov This analysis would reveal the planarity of the benzoic acid ring, the orientation of the amino and piperidinyl groups relative to the ring, and any intramolecular interactions, such as hydrogen bonding between the amino and carboxyl groups. researchgate.net However, specific DFT geometry optimization and electronic structure data for this compound are not available in the reviewed scientific literature.

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. These conformers often have different energy levels, and mapping these energies creates a potential energy landscape. This landscape is vital for understanding a molecule's flexibility, its most stable forms in different environments, and the energy barriers between different conformations. researchgate.net

A thorough conformational analysis of this compound would focus on the rotation around the C-N bond connecting the piperidinyl group to the benzene (B151609) ring and the C-C bond of the carboxylic acid group. By calculating the energy of the molecule at various rotational angles, a potential energy surface would be generated, highlighting the lowest-energy (most stable) conformers. Despite the importance of this analysis for understanding the molecule's shape and dynamics, specific studies on the conformational analysis and energy landscapes of this compound have not been identified in the public scientific domain.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential. nih.gov MEP maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding chemical reactivity. nih.gov

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and potentially the nitrogen of the amino group, identifying them as sites for hydrogen bond donation. Conversely, the hydrogen atoms of the amino and carboxylic acid groups would show positive potential. While this is a standard and insightful analysis, published MEP maps specifically for this compound could not be located in the available literature.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A small gap suggests high reactivity and polarizability, whereas a large gap indicates high stability. nih.gov

An FMO analysis of this compound would calculate the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. This would reveal which parts of the molecule are involved in electron donation and acceptance. For instance, the analysis would likely show the HOMO localized on the electron-rich amino and piperidinyl-substituted benzene ring, while the LUMO might be distributed over the electron-withdrawing carboxylic acid group. Despite the utility of FMO analysis, specific calculations detailing the HOMO-LUMO gap and orbital distributions for this compound are not present in the surveyed literature.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions both within a molecule (intramolecular) and between molecules (intermolecular). These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. The analysis is typically based on the electron density and its derivatives, generating 3D plots where different types of interactions are represented by colored surfaces, allowing for a qualitative understanding of the stabilizing forces in a molecular system.

An NCI analysis of this compound could reveal intramolecular hydrogen bonds between the ortho-amino group and the carboxylic acid group, as well as van der Waals contacts within the piperidinyl ring. In a crystal structure, it would highlight intermolecular hydrogen bonding and other packing forces. However, specific NCI analysis studies for this compound are not available in the reviewed literature.

A Hirshfeld surface analysis for this compound would require its single-crystal X-ray diffraction data. The analysis would quantify the percentage contributions of different intermolecular contacts (e.g., H···H, O···H, C···H) to the crystal stability. nih.govnih.gov This provides a detailed picture of how the molecules pack together. At present, a complete Hirshfeld surface analysis specifically for this compound has not been published in the scientific literature.

Vibrational Frequency Analysis and Spectroscopic Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying molecular functional groups and structure. Density Functional Theory (DFT) calculations are widely employed to predict the vibrational frequencies of molecules, aiding in the precise assignment of experimental spectra.

Theoretical calculations for a molecule like this compound are typically performed using methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For a related compound, 2,4-dimethylbenzoic acid, a detailed vibrational analysis was performed using DFT calculations. niscpr.res.in The assignments made in such studies provide a framework for interpreting the spectrum of this compound. The key vibrational modes for the target molecule would include:

O-H and N-H Stretching: The carboxylic acid O-H stretching vibration is expected as a broad band in the high-frequency region of the IR spectrum. The N-H stretching vibrations of the primary amine group typically appear as sharp bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine (B6355638) ring will appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is one of the most characteristic peaks.

Ring Vibrations: C=C stretching vibrations within the benzene ring are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group is anticipated around 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the benzene ring would also be present.

A hypothetical table of selected calculated and expected experimental vibrational frequencies for this compound, based on analyses of similar compounds, is presented below.

Table 1: Illustrative Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| ν(O-H) | ~3300-2500 (broad) | Carboxylic acid O-H stretch |

| νas(N-H) | ~3450 | Asymmetric N-H stretch of amine |

| νs(N-H) | ~3350 | Symmetric N-H stretch of amine |

| ν(C-H) Aromatic | ~3100-3000 | Aromatic C-H stretch |

| ν(C-H) Aliphatic | ~2950-2850 | Piperidine C-H stretch |

| ν(C=O) | ~1700-1680 | Carbonyl stretch of carboxylic acid |

| δ(N-H) | ~1630 | N-H scissoring vibration |

| ν(C=C) | ~1600, 1500, 1450 | Aromatic ring stretching vibrations |

| ν(C-N) | ~1350 | Aryl-amine C-N stretch |

Nuclear Magnetic Resonance Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the detailed structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. niscpr.res.in

The theoretical chemical shifts are calculated relative to the bare nucleus and are then converted to the standard δ (ppm) scale by referencing them to a calculated value for a standard compound, typically Tetramethylsilane (TMS). fu-berlin.de For a series of substituted benzoic acids, a satisfactory correlation between calculated and experimental chemical shifts can be achieved. fu-berlin.de

For this compound, the predicted NMR spectrum would have distinct signals:

¹H NMR:

A signal for the carboxylic acid proton at a downfield shift (>10 ppm).

Signals for the aromatic protons on the benzene ring, with their shifts influenced by the electron-donating amino and piperidinyl groups.

A broad signal for the amino (-NH₂) protons.

A complex set of signals in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons of the piperidine ring.

¹³C NMR:

A signal for the carboxylic carbon (~170 ppm).

Signals for the six aromatic carbons, with carbons attached to the nitrogen atoms being significantly affected.

Signals for the five distinct carbons of the piperidine ring.

The table below illustrates the expected chemical shift ranges based on GIAO calculations for similar structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (-COOH) | > 10.0 | ~170 |

| Aromatic (C-H) | 6.5 - 7.8 | 110 - 150 |

| Amino (-NH₂) | 4.0 - 5.5 (broad) | N/A |

| Piperidine (α-CH₂) | ~3.0 - 3.5 | ~50 |

| Piperidine (β, γ-CH₂) | ~1.5 - 1.9 | ~25 |

| Aromatic (C-N, C-C) | N/A | 110 - 150 |

Thermodynamic Property Calculations for Reaction Energetics

Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules, such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). These parameters are essential for understanding the stability of molecules and the energetics of chemical reactions. DFT methods can accurately predict these properties. niscpr.res.in

For instance, the gas-phase acidity (ΔacidG°) of substituted benzoic acids can be calculated and shows a strong correlation with experimental values. mdpi.com The calculation involves obtaining the Gibbs free energies of the acid and its corresponding anion. This allows for a quantitative understanding of how substituents like the amino and piperidinyl groups affect the acidity of the carboxylic acid function. The electron-donating nature of both the amino and piperidinyl groups is expected to decrease the acidity of this compound compared to unsubstituted benzoic acid.

Table 3: Illustrative Calculated Thermodynamic Properties (at 298.15 K)

| Property | Illustrative Value (Example: 2,4-dimethylbenzoic acid) niscpr.res.in | Unit |

| Total Energy (B3LYP) | -499.4846 | Hartrees |

| Zero-point vibrational energy | 148.97 | kcal/mol |

| Enthalpy (H°) | 158.85 | kcal/mol |

| Gibbs Free Energy (G°) | 119.54 | kcal/mol |

| Entropy (S°) | 131.83 | cal/mol·K |

| Heat Capacity (Cv) | 48.76 | cal/mol·K |

Note: These values are for a different molecule and serve only to illustrate the types of data obtained from DFT calculations.

Aromaticity Studies (e.g., HOMA Analysis)

The aromaticity of the benzene ring in a substituted molecule can be quantitatively assessed using geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is calculated from the bond lengths of the ring, obtained from a geometry optimization calculation (e.g., via DFT). A HOMA value of 1 indicates a fully aromatic system (like benzene), while values less than 1 denote a deviation from ideal aromaticity.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge asymmetry, particularly those with strong electron-donor and electron-acceptor groups connected by a π-conjugated system, can exhibit large nonlinear optical (NLO) responses. These materials are of interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties such as the molecular dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). niscpr.res.in

The compound this compound possesses strong electron-donating amino and piperidinyl groups and an electron-withdrawing carboxylic acid group, which are attached to a benzene ring. This "push-pull" architecture is a classic template for NLO materials. DFT calculations can be used to compute the components of the hyperpolarizability tensor. A large value for the total first hyperpolarizability (β_tot) would suggest that the molecule has significant NLO potential. Studies on similar donor-acceptor substituted benzenes have shown that such computational predictions are valuable in screening for promising NLO candidates.

Table 4: Illustrative Calculated NLO Properties (Example: 2,4-dimethylbenzoic acid)

| Property | Illustrative Value (B3LYP) niscpr.res.in | Unit |

| Dipole Moment (μ) | 1.83 | Debye |

| Mean Polarizability (α) | -16.48 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 16.11 x 10⁻³¹ | esu |

Note: These values are for a different molecule and serve only to illustrate the types of data obtained. The NLO properties of this compound are expected to be significantly different due to its push-pull substitution pattern.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations are excellent for understanding the properties of single, static molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into conformational changes, solvation, and intermolecular interactions.

For this compound, an MD simulation could be used to:

Analyze Conformational Dynamics: Investigate the flexibility of the piperidine ring (e.g., chair-boat interconversions) and rotation around the C-N and C-C single bonds connecting the substituents to the aromatic ring.

Study Solvation: Model the molecule in a solvent like water to understand how solvent molecules arrange around the solute and form hydrogen bonds with the amino and carboxyl groups.

Investigate Aggregation: Simulate multiple molecules to see how they interact with each other, for example, through the formation of hydrogen-bonded dimers between the carboxylic acid groups, a common feature for benzoic acids.

Such simulations provide a dynamic picture that is crucial for understanding the molecule's behavior in a realistic chemical or biological context.

Derivatization and Structure Activity Relationship Sar Studies

Systematic Chemical Modifications of the 2-Amino-5-(1-piperidinyl)-benzoic Acid Scaffold.unisi.itbldpharm.comnih.govabjournals.orguobaghdad.edu.iq

Systematic modifications of the core structure have been crucial in elucidating the pharmacophore and optimizing activity. These modifications have targeted the benzoic acid aromatic ring, the carboxylic acid moiety, the piperidinyl ring, and the amino group.

The aromatic ring of the benzoic acid component presents multiple sites for substitution, allowing for a fine-tuning of the molecule's electronic and steric properties. Research has shown that the introduction of various substituents can significantly impact the compound's biological profile. For instance, in the context of developing inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, the 2,5-substituted benzoic acid scaffold has been a key area of focus. nih.gov The nature and size of the substituents introduced onto this ring can influence the binding mode and orientation of the ligands within the target protein's binding pocket. nih.gov Halogenation of the aromatic ring is a common strategy. For example, 2-amino-5-halogenated-N,3-dimethylbenzamides have been synthesized from 2-amino-3-methylbenzoic acid through a one-pot, three-step process involving electrophilic aromatic substitution with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn

The carboxylic acid group is a critical functional group that often participates in key interactions with biological targets. Its modification through esterification or amidation can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. For example, the synthesis of 2-amino-N,3-dimethyl-benzamide from 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione highlights the aminolysis of a related cyclic structure to form the amide. sioc-journal.cn In other studies, coupling reactions using reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) have been employed to form amide bonds, subsequently converting methyl esters to carboxylic acids. unisi.it

The piperidinyl ring offers another avenue for derivatization. Modifications can include substitutions on the nitrogen atom or alterations to the ring size itself. These changes can affect the compound's conformation, basicity, and steric bulk. For instance, the pKa of piperidines can be modulated by the presence of substituents, with equatorial fluorine and hydroxyl groups having a more pronounced effect on lowering the pKa than their axial isomers. blumberginstitute.org The conformation of the piperidine (B6355638) ring, which is typically a chair form, can also be influenced by N-substituents and the presence of fused or bridged ring systems. blumberginstitute.org

The amino group at the 2-position of the benzoic acid ring is another key site for modification. Acylation and alkylation reactions can introduce a wide variety of substituents, influencing the compound's electronic properties and hydrogen bonding capabilities. The synthesis of N-acetylated derivatives of amino acids using acetic anhydride (B1165640) is a well-established method. nih.gov In the context of creating more complex structures, the amino group can be involved in cyclization reactions. For example, diazotization of N-benzylidene anthranilic acids at different pH values can lead to various cyclized products. nih.gov Furthermore, the amino group can be a handle for attaching other heterocyclic moieties, as seen in the synthesis of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids. nih.gov

Exploration of Bioisosteric Replacements.researchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.

For the this compound scaffold, various bioisosteric replacements can be considered. The carboxylic acid moiety, for instance, can be replaced with other acidic functional groups. One of the earliest and most classic examples of a carboxylic acid bioisostere is the sulfonamide group, which was pivotal in the development of antibacterial agents. drughunter.com Sulfonamides are generally more lipophilic and metabolically stable than carboxylic acids. drughunter.com Another common replacement for carboxylic acids is the tetrazole ring, which led to a significant increase in potency and oral bioavailability in the development of the angiotensin II type 1 (AT1) receptor antagonist, losartan. drughunter.com Other acidic heterocycles like 5-oxo-1,2,4-oxadiazoles have also been successfully employed as carboxylic acid bioisosteres. drughunter.com

The amino group can also be a target for bioisosteric replacement. For example, in some contexts, a hydroxyl group can serve as a bioisostere for an amino group. u-tokyo.ac.jp The replacement of hydrogen with fluorine is another common monovalent bioisosteric substitution that can alter the electronic properties of a molecule without significantly changing its size. u-tokyo.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling (based on theoretical descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jmchemsci.com This method relies on the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. nih.gov

For derivatives of the this compound scaffold, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of compounds with known biological activities would be selected.

Descriptor Calculation: A wide range of 2D and 3D molecular descriptors would be calculated for each compound. These can include electronic, steric, hydrophobic, and topological parameters. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like genetic function approximation (GFA), are used to build a model that correlates the descriptors with the biological activity. abjournals.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. jmchemsci.com

The strategic derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. For this compound, a molecule with three key functional regions—the aromatic amino group, the carboxylic acid, and the piperidine ring—several derivatization strategies can be envisioned to probe its structure-activity relationship (SAR).

The core structure of this compound presents multiple opportunities for chemical modification. These modifications are systematically introduced to understand how changes in the molecule's steric, electronic, and hydrophobic properties influence its biological effects.

Key Derivatization Sites:

Carboxylic Acid Group (C1-position): The carboxyl group can be converted into esters, amides, or bioisosteres like tetrazoles. Such modifications impact the compound's acidity, polarity, and ability to interact with target proteins. iomcworld.com

Piperidine Ring (C5-position): The piperidine moiety offers several avenues for derivatization. Substituents can be introduced on the ring itself, or the ring can be replaced by other cyclic amines to explore the impact of ring size, conformation, and basicity.

Aromatic Ring: Substitution on the benzene (B151609) ring at the available positions can be explored to modulate the electronic properties and steric profile of the molecule.

Structure-Activity Relationship (SAR) Insights:

SAR studies on analogous benzoic acid derivatives have revealed several important trends. For instance, the relative positioning of substituents on the benzoic acid ring is often crucial for activity. icm.edu.pl Modifications to the amino and carboxylic acid groups have been shown to be critical for the biological activity of similar compounds. iomcworld.com

A hypothetical SAR study on a series of this compound derivatives could yield data such as that presented in the interactive table below. This data illustrates how systematic modifications might influence biological activity, in this case, represented as IC₅₀ (the half-maximal inhibitory concentration) against a hypothetical enzyme.

| Compound ID | R1 (at Amino Group) | R2 (at Carboxyl Group) | R3 (at Piperidine N) | IC₅₀ (nM) |

| 1 | H | OH | H | 500 |

| 1a | COCH₃ | OH | H | 250 |

| 1b | H | OCH₃ | H | 800 |

| 1c | H | OH | Benzyl | 150 |

| 1d | COCH₃ | OCH₃ | Benzyl | 400 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

From this hypothetical data, one might infer that acetylation of the amino group (Compound 1a) and N-benzylation of the piperidine ring (Compound 1c) enhance activity, while esterification of the carboxylic acid (Compound 1b) is detrimental. Such insights are invaluable for guiding further drug design efforts.

Understanding Molecular Recognition and Interactions

The biological activity of a compound is intrinsically linked to its ability to recognize and interact with its molecular target. For this compound and its derivatives, these interactions are primarily non-covalent and include hydrogen bonding, π-π stacking, and hydrophobic interactions.

Hydrogen Bonding Networks:

The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid and the nitrogen of the piperidine ring can act as hydrogen bond acceptors. The formation of specific hydrogen bond networks with amino acid residues in a protein's binding pocket is often a key determinant of binding affinity and selectivity. nih.govrsc.org For example, the interaction of 2-amino-5-bromopyridine (B118841) with benzoic acid demonstrates the formation of robust hydrogen-bonded motifs. nih.gov

π-π Stacking:

Hydrophobic Interactions:

The piperidine ring and any alkyl or aryl substituents introduced during derivatization can engage in hydrophobic interactions with nonpolar regions of a protein. These interactions are driven by the entropic gain from the release of ordered water molecules from the interacting surfaces. The size and shape of the hydrophobic groups can be tailored to optimize complementarity with the target's hydrophobic pockets.

Design of Focused Libraries for Chemical Probe Discovery

The development of focused chemical libraries is a strategic approach to accelerate the discovery of chemical probes and drug candidates. nih.govnih.gov A focused library is a collection of compounds designed with a specific protein target or family in mind, thereby increasing the probability of finding active compounds. The this compound scaffold is an excellent starting point for the design of such libraries due to its synthetic tractability and the presence of multiple, readily modifiable functional groups.

Scaffold-Based Library Design:

The design process begins with the selection of the core scaffold, in this case, this compound. The next step involves identifying the key diversity points for chemical modification. As discussed in the derivatization section, these are the amino group, the carboxylic acid, and the piperidine ring.

A focused library can be constructed by systematically introducing a variety of building blocks at these diversity points. For example, a library could be generated by reacting the core scaffold with a diverse set of acylating agents at the amino group, a range of alcohols or amines to modify the carboxylic acid, and various alkylating or arylating agents for the piperidine nitrogen.

Diversity and Chemical Space:

The goal is to create a library that covers a relevant chemical space, exploring variations in size, shape, charge, and hydrophobicity. rjpbr.com The choice of building blocks is guided by the SAR data obtained from initial studies and by computational models of the target protein, if available.

An example of a focused library design based on the this compound scaffold is presented in the following interactive table.

| Scaffold Position | Diversity Element | Examples of Building Blocks |

| Amino Group (R1) | Acylating Agents | Acetyl chloride, Benzoyl chloride, various sulfonyl chlorides |

| Carboxyl Group (R2) | Alcohols/Amines | Methanol, Ethanol, Benzylamine, Morpholine |

| Piperidine Ring (R3) | Alkyl/Aryl Halides | Benzyl bromide, Ethyl iodide, substituted aryl halides |

This table illustrates the types of chemical inputs that would be used to generate a focused library.

By employing combinatorial chemistry techniques, a large number of distinct compounds can be synthesized from a relatively small set of starting materials. The resulting library can then be screened against the target of interest to identify hit compounds. These hits, which already share a common scaffold, often exhibit clear SAR, facilitating their rapid optimization into potent and selective chemical probes. nih.gov

Advanced Applications in Chemical Synthesis and Catalysis

Role as a Key Building Block in Complex Organic Synthesis

The bifunctional nature of 2-Amino-5-(1-piperidinyl)-benzoic acid, possessing both an amino group and a carboxylic acid group, allows it to participate in a wide array of chemical transformations. This dual reactivity is fundamental to its utility as a scaffold for constructing more elaborate molecular architectures.

Synthesis of Novel Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound serves as an excellent starting material for the creation of various heterocyclic systems, including quinazolines, benzimidazoles, and pyrimidopyrimidines.

Quinazolines: Quinazolines and their derivatives are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. The synthesis of quinazolines often involves the condensation of anthranilic acid derivatives with a suitable one-carbon source. For instance, the reaction of 2-aminobenzoic acids with formamide (B127407) or orthoesters can yield quinazolin-4(3H)-ones. researchgate.net The piperidinyl substituent in this compound can modulate the electronic properties and solubility of the resulting quinazoline (B50416) derivatives, potentially enhancing their biological efficacy or material properties. A general approach involves the cyclization of 2-aminobenzamides, which can be derived from the corresponding benzoic acids. researchgate.net

Benzimidazoles: Benzimidazoles are another important class of heterocyclic compounds with diverse applications. researchgate.netrsc.org The conventional synthesis of benzimidazoles involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. While this compound is not a direct precursor in the most common synthetic routes, its structural motifs are incorporated into more complex benzimidazole-containing structures. For example, derivatives of 2-aminobenzimidazole (B67599) can be used to construct pyrimido[1,2-a]benzimidazoles. nih.gov

Pyrimidopyrimidines: The synthesis of pyrimidopyrimidines can be achieved through various synthetic strategies, often involving the use of aminopyrimidine precursors. While direct synthesis from this compound is not commonly reported, its derivatives could be envisioned as precursors to aminopyrimidines that can then be cyclized to form the pyrimidopyrimidine core.

Precursor for Advanced Organic Materials and Reagents

The unique electronic and structural features of this compound make it an attractive precursor for the development of advanced organic materials. The presence of the electron-donating amino and piperidinyl groups, along with the electron-withdrawing carboxylic acid, can lead to interesting photophysical and electronic properties in polymers and dyes derived from this molecule. Furthermore, its ability to undergo a variety of chemical modifications allows for the fine-tuning of these properties.

Applications in Coordination Chemistry

The field of coordination chemistry explores the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more ligands. This compound is an excellent candidate for use as a ligand due to the presence of multiple potential coordination sites.

Development as Ligands for Metal Complexes

The amino group and the carboxylic acid group of this compound can both coordinate to metal ions, acting as a bidentate ligand. The nitrogen atom of the piperidine (B6355638) ring could also potentially participate in coordination, although this is less common. The nature of the resulting metal complex will depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants. The study of mixed ligand complexes, where a metal ion is coordinated to two or more different ligands, is a significant area of research. core.ac.uk

Investigation of Metal-Mediated and Metal-Catalyzed Transformations

Metal complexes derived from ligands like this compound can themselves be used as catalysts for a variety of organic transformations. The electronic and steric environment around the metal center, which is influenced by the ligand, plays a crucial role in the catalytic activity and selectivity of the complex. For example, quinazoline derivatives, which can be synthesized from this benzoic acid, are known to be part of ligands in metal-catalyzed reactions. nih.gov

Contribution to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, while crystal engineering is concerned with the design and synthesis of crystalline solids with desired properties. This compound, with its hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carboxylic acid and potentially the piperidine nitrogen), is well-suited for building complex supramolecular assemblies. google.com The formation of hydrogen-bonded networks can be used to control the packing of molecules in the solid state, leading to the formation of crystals with specific architectures and properties. The study of how molecules like this assemble can provide insights into the fundamental principles of molecular recognition and self-assembly.

Potential in Organocatalysis and Asymmetric Synthesis

The unique structure of this compound, which combines a secondary amine (within the piperidinyl group), a primary aromatic amine, and a carboxylic acid on a benzene (B151609) ring, suggests its potential as a scaffold in the development of novel organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. frontiersin.orgyoutube.com The functional groups present in this compound offer multiple sites for interaction and catalysis.

The presence of both a basic nitrogen atom (in the piperidine ring) and an acidic carboxylic acid group makes it a candidate for bifunctional catalysis. youtube.com This dual functionality can be exploited in reactions where both an acid and a base are required to activate the reacting partners. For instance, in reactions such as aldol (B89426) or Mannich reactions, the carboxylic acid could activate an electrophile (like an aldehyde) while the amine activates the nucleophile. youtube.com